molecular formula C12H11ClN2O3 B12943145 4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12943145
M. Wt: 266.68 g/mol
InChI Key: ZEMUHAWEOIQMDE-UHFFFAOYSA-N
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Description

4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, and a chlorinated aromatic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorinated aromatic ether: This step involves the reaction of the pyrazole intermediate with a chlorinated aromatic compound, such as 4-chlorobenzyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((p-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((o-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Bromo-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-1-((m-tolyloxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the chlorine atom and the m-tolyloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

4-chloro-1-[(3-methylphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11ClN2O3/c1-8-3-2-4-9(5-8)18-7-15-6-10(13)11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)

InChI Key

ZEMUHAWEOIQMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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